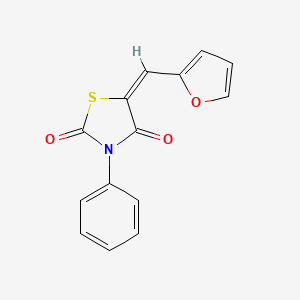![molecular formula C19H20F2N2O2 B5976529 4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide](/img/structure/B5976529.png)
4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as DPCPX and is a selective antagonist of the adenosine A1 receptor.
作用機序
DPCPX works by selectively blocking the A1 receptor, which is a G protein-coupled receptor that is activated by adenosine. The A1 receptor is widely distributed in the brain and peripheral tissues and plays a crucial role in regulating various physiological processes. By blocking the A1 receptor, DPCPX can modulate the effects of adenosine and alter the downstream signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects. In the cardiovascular system, DPCPX has been shown to reduce heart rate and blood pressure, indicating its potential use in the treatment of hypertension and other cardiovascular diseases. In the central nervous system, DPCPX has been shown to modulate neurotransmission and affect cognitive function. DPCPX has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of DPCPX is its selectivity for the A1 receptor, which allows for precise modulation of adenosine signaling pathways. DPCPX is also relatively stable and has a long half-life, making it suitable for in vitro and in vivo experiments. However, the complex synthesis process of DPCPX can be a limitation, as it requires expertise in organic chemistry. Additionally, the high cost of DPCPX can limit its use in some research settings.
将来の方向性
There are several future directions for the study of DPCPX. One potential area of research is in the development of novel therapeutics for cardiovascular diseases, such as hypertension and heart failure. Another area of research is in the study of the role of adenosine signaling pathways in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more efficient and cost-effective synthesis methods for DPCPX could increase its accessibility and use in scientific research.
In conclusion, DPCPX is a chemical compound that has significant potential in various scientific fields due to its selective antagonism of the adenosine A1 receptor. The synthesis method of DPCPX is complex, but its selectivity and stability make it suitable for scientific research. DPCPX has several biochemical and physiological effects, and its future directions include the development of novel therapeutics and the study of adenosine signaling pathways in various diseases.
合成法
The synthesis of DPCPX involves several steps, starting with the reaction between 3,4-difluorobenzylamine and 2-(chloromethyl)pyridine. The resulting compound is then reacted with piperidine, followed by the addition of a carbonyl group to form DPCPX. The synthesis process of DPCPX is complex and requires expertise in organic chemistry.
科学的研究の応用
DPCPX has been extensively studied in various scientific fields, including pharmacology, neurology, and cardiology. One of the primary applications of DPCPX is in the study of adenosine receptors, particularly the A1 receptor. DPCPX is a selective antagonist of the A1 receptor, which plays a critical role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
特性
IUPAC Name |
[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-17-6-5-14(12-18(17)21)3-4-15-2-1-9-22(13-15)19(24)16-7-10-23(25)11-8-16/h5-8,10-12,15H,1-4,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSFYJPGWMMILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=[N+](C=C2)[O-])CCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5976446.png)

![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide](/img/structure/B5976462.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B5976466.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-fluorobenzamide](/img/structure/B5976468.png)
![4-(dimethylamino)benzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5976486.png)

![N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)
![2-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5976505.png)
![3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B5976510.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B5976532.png)
![3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5976541.png)
![ethyl 1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5976550.png)